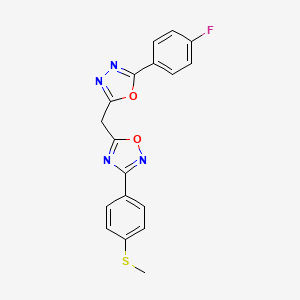
6-(4-Aminophenyl)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “6-(4-Aminophenyl)-1,3-diazinane-2,4-dione” are not available, similar compounds have been synthesized through various methods. For instance, polyimides have been synthesized from a new diamine, bis(4-aminophenyl)-1-adamantyl phosphine oxide (DAAPO), containing an adamantane cage structured group in the pendant position . Another example is the synthesis of a novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer by introducing non-coplanar morpholine groups and pyridine heterocyclic structures .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, covalent organic frameworks (COFs) have been used for the storage of electrochemical energy by modifying the COF with Ni-porphyrin units .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 4-Aminophenol is an organic compound with the formula H2NC6H4OH. It is typically available as a white powder and is moderately soluble in alcohols .Aplicaciones Científicas De Investigación
Synthesis of Novel Homopolyimides
This compound can be used in the synthesis of novel homopolyimides containing pyridine and morpholine groups . A novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . The obtained polyimides are easily soluble in common organic solvents, such as NMP, DMAc, and CHCl3 .
Gas Separation
The synthesized polyimides have shown good gas separation performance . They show good gas separation performance as well, especially PI-3 for the CO2/N2 (up to 23.26), O2/N2 (up to 5.02) and He/N2 (up to 59.78) separations .
Photocatalytic Activity Enhancement
The compound can be used to enhance the photocatalytic activity of graphitic carbon nitride (g-C3N4) . A composite photocatalyst was formed from g-C3N4 and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) through π–π interactions and hydrogen bonds .
Hydrogen Production
The TAPT/CN composite photocatalyst greatly boosts the photocatalytic activity for hydrogen production . The optimized 5% TAPT/CN (5 wt% TAPT loading) sample achieves a maximum H2 evolution rate of 99.54 μmol h−1, which is 7.1 times higher than that of bare g-C3N4 (14.01 μmol h−1) .
Sensing Applications
The compound can be used in the synthesis of a fluorogenic polyimide covalent organic framework (PI-COF) for the detection of 2,4,6-trinitrophenol . A key quality of PI-COF is its porous crystalline structure and excellent thermal stability (above 500°C) .
Mecanismo De Acción
Target of Action
Similar compounds such as benzothiazoles have been found to target enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for DNA synthesis and cellular energy production .
Mode of Action
Studies on similar compounds suggest that they may have a membrane perturbing as well as intracellular mode of action . This could involve interactions with the cell membrane leading to permeabilization, as well as intracellular interactions possibly involving DNA-binding .
Biochemical Pathways
Similar compounds have been found to affect carbohydrate metabolism enzymes . These enzymes play a critical role in energy production within cells.
Pharmacokinetics
Similar compounds have been found to have significant effects on the distribution and metabolic kinetics of organic pollutants in organisms .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that 6-(4-Aminophenyl)-1,3-diazinane-2,4-dione could potentially have antimicrobial properties.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For instance, heavy metals present in the environment can play an important role in the pharmacotoxicology of organic pollutants .
Safety and Hazards
Propiedades
IUPAC Name |
6-(4-aminophenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVGYXMTPUOWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminophenyl)-1,3-diazinane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2444002.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2444003.png)
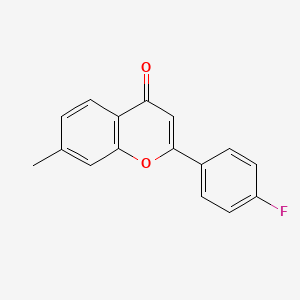
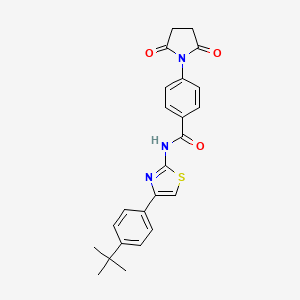
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2444006.png)
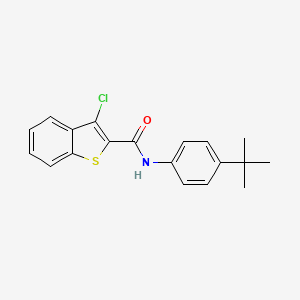
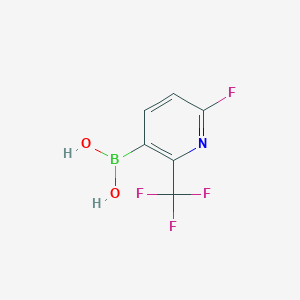
![3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2444009.png)

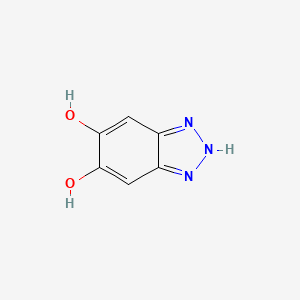
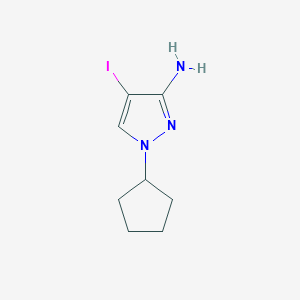
![N-(2-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444020.png)
